Diethylsilane

Organic Synthesis Nitrile Reduction Primary Amine Synthesis

Researchers attempting full reduction of nitriles to primary amines with monohydrosilanes face stalled reactions at the N-silylimine intermediate. Diethylsilane (DES) is the required silane for this transformation. · Double hydrosilylation: Achieves >80% yield for primary amines (e.g., adipodinitrile → hexane-1,6-diamine) in a single pot. · CVD reproducibility: Linear growth-rate response to flow/pressure in LPCVD SiC; higher activation energy (40 kcal/mol) than DTBS. · Safety advantage: Liquid precursor (flash pt -20 °C) replaces pyrophoric SiH₄ gas for PECVD SiO₂/SiNₓ, reducing infrastructure costs.

Molecular Formula C4H12Si
Molecular Weight 88.22 g/mol
Cat. No. B7801327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylsilane
Molecular FormulaC4H12Si
Molecular Weight88.22 g/mol
Structural Identifiers
SMILESCC[SiH2]CC
InChIInChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3
InChIKeyUCXUKTLCVSGCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylsilane Procurement Guide


Diethylsilane (DES, CAS 542-91-6) is a dialkyl-dihydrosilane with the formula (C₂H₅)₂SiH₂, classified as a low-molecular-weight organosilicon reducing agent and silicon precursor [1]. It is a colorless, highly flammable liquid (bp 56 °C, density 0.681 g/mL at 25 °C, flash point −20 °C) characterized by two reactive Si–H bonds and two ethyl substituents [2]. Unlike monohydrosilanes such as triethylsilane, DES possesses two hydridic hydrogens per molecule, enabling distinct reactivity profiles in reduction, hydrosilylation, and chemical vapor deposition (CVD) processes that cannot be replicated by its single-Si–H analogs [3].

Dual Si–H reactivity enables nitrile-to-amine reduction workflowsSupports double hydrosilylation path inaccessible to monohydrosilanes
Liquid organosilane for LPCVD SiC with linear growth kineticsSimplifies process calibration vs. alternative single-source precursors
Lower-hazard liquid replacement for pyrophoric silane in PECVDStandard flammable-liquid handling replaces extensive gas safety infrastructure

Why Diethylsilane Substitution Fails


Superficially interchangeable hydrosilanes diverge dramatically in performance because the number of Si–H bonds, steric bulk of alkyl ligands, and physical state (liquid vs. gas) govern reduction selectivity, catalytic reactivity, CVD growth kinetics, and laboratory safety. Diethylsilane's two hydridic hydrogens enable double hydrosilylation pathways entirely inaccessible to monohydrosilanes [1], while its moderate steric profile permits full reduction of nitriles to primary amines where bulkier silanes such as triethylsilane stall at the N-silylimine intermediate [2]. In CVD, substituting DES for pyrophoric silane gas eliminates catastrophic explosion risk without sacrificing film quality [3]. These are not incremental improvements but binary capability gaps that prevent generic substitution.

1
Monohydrosilane incapabilityTriethylsilane and other single-Si–H silanes cannot perform double hydrosilylation; nitrile reductions stall at the N-silylimine intermediate.
2
Reactivity gap in Au catalysisUnder Au/TiO₂ nanoparticle conditions, monohydrosilanes are completely unreactive, while diethylsilane drives full conversion.
3
Pyrophoric gas infrastructure burdenSilane (SiH₄) imposes explosion-proof construction and continuous monitoring; DES offers liquid-phase delivery without this overhead.

Diethylsilane Comparative Evidence


Nitrile Reduction Selectivity: Primary Amine vs. Imine

Under identical boron-catalyzed (B(C₆F₅)₃) conditions, diethylsilane drives nitrile reduction to completion, yielding primary amines in >80% yield across aryl, heteroaryl, and alkyl substrates at room temperature. In contrast, the sterically bulkier triethylsilane (monohydrosilane) yields only N-silylimines under the same conditions, providing >95% purity of the partially reduced product. The switch in reaction outcome is determined solely by silane choice [1].

Nitrile reduction selectivity
Head-to-head
DES: primary amine >80% yield, room temp, gram scale
TES: N-silylimine >95% purity (partial reduction)
Reported selectivity gate; silane choice determines reduction outcome
B(C₆F₅)₃ catalyst; substrate scope aryl/heteroaryl/alkyl
Organic Synthesis Nitrile Reduction Primary Amine Synthesis

Au-Catalyzed Hydrosilylation: Reactivity vs. Inertness

Under Au/TiO₂ nanoparticle catalysis (1 mol%), diethylsilane reduces aryl and alkyl nitriles to primary amines via a double hydrosilylation pathway, yielding hydrochloric amine salts in very good to excellent yields after HCl/Et₂O deprotection. Critically, monohydrosilanes tested under identical conditions are totally unreactive. The dihydrosilane character of DES is the essential structural prerequisite for catalytic turnover [1].

Au-catalyzed hydrosilylation
Head-to-head
DES: productive, very good–excellent yields, catalyst reusable ≥5 cycles
Monohydrosilanes: zero conversion
Reported reactivity prerequisite; monohydrosilanes not interchangeable
Au/TiO₂ 1 mol%, 60–80 °C
Catalysis Gold Nanoparticles Hydrosilylation Nitrile Reduction

LPCVD SiC Growth Kinetics: Linear vs. Square-Root Dependence

In low-pressure chemical vapor deposition (LPCVD) of amorphous silicon carbide films, diethylsilane (DES) and di-t-butylsilane (DTBS) were compared as single-source organosilane precursors. DES exhibits a linear dependence of growth rate on flow rate and pressure, enabling straightforward process control. DTBS exhibits a square-root dependency, complicating thickness targeting. Activation energies differ substantially: 40 kcal/mol for DES vs. 25 kcal/mol for DTBS, indicating distinct rate-limiting decomposition mechanisms. Stoichiometric SiC (near Si₀.₃₅C₀.₆₅) is achieved near 750 °C for DES [1].

LPCVD SiC kinetics
Head-to-head
DES: linear growth vs. flow/pressure; Ea 40 kcal/mol
DTBS: square-root dependency; Ea 25 kcal/mol
Reported process control context; linear response may simplify calibration
650–850 °C, single-crystal Si substrates
Chemical Vapor Deposition Silicon Carbide Thin Films Kinetics

Safety: Liquid Precursor vs. Pyrophoric Gas

Silane (SiH₄) is the industry-standard silicon precursor for PECVD but is a pyrophoric gas that ignites spontaneously upon contact with air at room temperature. Diethylsilane has been validated as an 'environmentally benign' liquid alternative that produces PECVD SiO₂ and SiNₓ films of comparable quality. DES is a liquid at standard conditions (bp 56 °C, vapor pressure 207 Torr at 20 °C) with a flash point of −20 °C and autoignition temperature of 218 °C, eliminating the catastrophic explosion risk inherent to compressed pyrophoric silane cylinders [1]. Optimal SiO₂ films were deposited at 300 °C, 0.3 Torr, DES flow 15 sccm, N₂O/DES ratio of 16 [1].

Safety hazard profile
Class-level
DES: liquid, autoignition 218 °C, flash point −20 °C
Silane: pyrophoric gas, spontaneously flammable
Liquid delivery context; avoids pyrophoric gas infrastructure requirements
PECVD film quality comparable under optimized conditions
Semiconductor Manufacturing Safety PECVD Silicon Dioxide

Flame Velocity: Si–H vs. Si–C Alkylsilanes

The maximum flame propagation velocities of four alkylsilanes were measured by the tube method. The ranking was established as: tetramethylsilane < trimethylsilane < diethylsilane < monoethylsilane, with flame velocity correlating positively with the number of Si–H bonds. Diethylsilane exhibits a maximum flame velocity of approximately 100 cm/s, which is about 100% greater than its structural isomer tetramethylsilane (Si(CH₃)₄, which possesses zero Si–H bonds). Silane (SiH₄) itself is beyond measurement as it is spontaneously inflammable [1].

Flame velocity
Head-to-head
DES ~100 cm/s
Tetramethylsilane ~50 cm/s (isomer, zero Si–H)
Reported combustion ranking; Si–H bond count correlates with velocity
Tube method, stoichiometric fuel–air
Combustion Flame Propagation Alkylsilanes Fuel Additives

Disproportionation Stability on Solid Acid Catalysts

The gas-phase disproportionation reactivity of diethylsilane (E2), triethylsilane (E3), and diethyldimethylsilane (E2M2) was evaluated over solid acid and base catalysts at 373–573 K. Over strongly acidic silica-alumina (SA) and sulfated ZrO₂ (SO₃/ZrO₂), the reactivity order was E2M2 > E3 > E2, with diethylsilane exhibiting the lowest reactivity—a desirable property when silane stability is required. Intriguingly, over alumina the order shifted to E2 ≥ E3 > E2M2, demonstrating that DES's reactivity is highly tunable by catalyst selection [1].

Disproportionation stability
Head-to-head
DES: lowest reactivity on SA/SO₃/ZrO₂
Ranking reverses on alumina (DES ≥ E3 > E2M2)
Reported catalyst-dependent stability; selection may be tuned by acid/base support
373–573 K, recirculation reactor
Catalysis Disproportionation Solid Acid Catalysts Organosilane Stability

Diethylsilane Application Scenarios


One-Step Nitrile to Primary Amine

When the synthetic target is a primary amine from a nitrile precursor, diethylsilane is the required silane. Triethylsilane and other monohydrosilanes produce only N-silylimines under identical B(C₆F₅)₃-catalyzed conditions, necessitating a separate hydrolysis step to reach the amine. DES achieves full reduction in a single pot with >80% yield, demonstrated at gram scale for substrates including adipodinitrile → hexane-1,6-diamine at 85 °C [1]. This is a binary selectivity gate: procurement of the wrong silane changes the product entirely.

Au-Catalyzed Nitrile Hydrosilylation to Amines

For Au/TiO₂ nanoparticle-catalyzed nitrile reductions, diethylsilane is the only competent hydrosilane reported to date. Monohydrosilanes are completely unreactive under the same conditions. DES enables a double hydrosilylation pathway producing N-disilylamines that are readily deprotected to primary amine hydrochloride salts in very good to excellent yields, with the Au/TiO₂ catalyst recyclable over at least five consecutive runs without loss of activity [1]. This scenario exemplifies a go/no-go capability determinant in catalyst selection.

LPCVD SiC: Linear Process Control

In LPCVD SiC thin-film manufacturing, diethylsilane offers a linear growth-rate response to flow rate and pressure changes, enabling straightforward process calibration and thickness targeting. The alternative single-source precursor di-t-butylsilane exhibits a square-root dependency that complicates process control. DES also provides a higher activation energy (40 vs. 25 kcal/mol), indicating a different surface decomposition mechanism that may be advantageous for achieving stoichiometric SiC at ~750 °C [1]. Process engineers selecting precursors for reproducibility should prioritize DES over DTBS.

Safer PECVD SiO₂ and SiNₓ Deposition

For laboratories or pilot lines lacking the extensive safety infrastructure required for pyrophoric silane gas, diethylsilane provides a liquid alternative that produces PECVD SiO₂ and SiNₓ films of comparable quality. DES (autoignition 218 °C, flash point −20 °C) requires only standard flammable-liquid handling procedures, whereas silane demands explosion-proof construction, gas cabinets, and continuous toxic gas monitoring [1]. Optimal SiO₂ films were demonstrated at 300 °C, 0.3 Torr, DES flow 15 sccm, and N₂O/DES ratio of 16 [1]. Facilities evaluating precursor total cost of ownership should account for this safety infrastructure differential.

Application
Selection Property
Validation Focus
One-step nitrile to primary amine
Dihydrosilane reducing selectivity
Primary amine yield and imine-intermediate avoidance
Au-catalyzed nitrile hydrosilylation
Double hydrosilylation compatibility
Catalyst recyclability and N-disilylamine deprotection efficiency
LPCVD SiC thin-film deposition
Linear growth-rate response
Process reproducibility and thickness targeting
PECVD SiO₂ and SiNₓ films
Liquid precursor with controlled flammability
Film quality parity without pyrophoric infrastructure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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